3,4-dihydro-2H-quinolin-1-yl(quinoxalin-2-yl)methanone
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Overview
Description
3,4-Dihydro-2H-quinolin-1-yl(quinoxalin-2-yl)methanone is a complex organic compound that belongs to the class of quinoline and quinoxaline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-quinolin-1-yl(quinoxalin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of quinoxaline derivatives with quinoline precursors under controlled conditions. For instance, the reaction of 2-alkynylanilines with ketones in the presence of p-toluenesulfonic acid monohydrate as a promoter can yield quinoline derivatives . Additionally, the use of catalysts such as FeCl3 can facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and pressure conditions are crucial factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-quinolin-1-yl(quinoxalin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2(1H)-one derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline and quinoxaline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoxaline and quinoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
3,4-Dihydro-2H-quinolin-1-yl(quinoxalin-2-yl)methanone has several scientific research applications:
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(quinoxalin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-18(16-12-19-14-8-2-3-9-15(14)20-16)21-11-5-7-13-6-1-4-10-17(13)21/h1-4,6,8-10,12H,5,7,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMAXXGHTVTTBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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